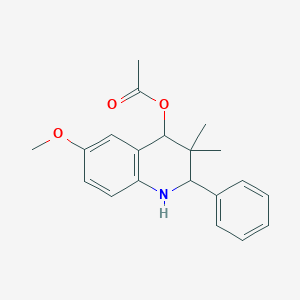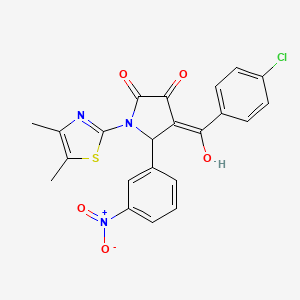![molecular formula C16H24N2O B5461130 N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5461130.png)
N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide, also known as NPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. NPP belongs to the class of compounds known as amides and has been shown to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide is not fully understood, but it is believed to involve its interaction with various receptors in the central nervous system. N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide has been shown to act as a dopamine D2 receptor antagonist and a sigma-1 receptor agonist, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide has been shown to exhibit unique biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which may contribute to its potential use in the treatment of Parkinson's disease. N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide has also been shown to exhibit anxiolytic and antidepressant-like effects in animal models, which may be due to its interaction with the sigma-1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide in lab experiments is its unique pharmacological profile. N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide exhibits a combination of dopamine D2 receptor antagonism and sigma-1 receptor agonism, which is not found in other compounds. However, one of the limitations of using N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide. One area of research is the development of more selective N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide analogs that exhibit fewer off-target effects. Another area of research is the investigation of the long-term effects of N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide on the central nervous system. Finally, the potential use of N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide in the treatment of other neurological disorders such as depression and anxiety warrants further investigation.
Conclusion:
In conclusion, N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide exhibits a unique pharmacological profile and has been investigated for its potential use in the treatment of various neurological disorders. While there are limitations to the use of N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide in lab experiments, there are several future directions for the study of this compound.
Synthesemethoden
The synthesis of N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide involves the reaction of 4-(1-piperidinyl)benzylamine with propanoyl chloride in the presence of a base such as triethylamine. The reaction yields N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide, which is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide has been extensively studied for its potential use as a pharmacological tool. It has been shown to interact with various receptors in the central nervous system, including the dopamine D2 receptor and the sigma-1 receptor. N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide has also been investigated for its potential use in the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
N-[1-(4-piperidin-1-ylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-16(19)17-13(2)14-7-9-15(10-8-14)18-11-5-4-6-12-18/h7-10,13H,3-6,11-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHPMCAOJBZQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC=C(C=C1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole](/img/structure/B5461049.png)
![6-{2-[2-(benzyloxy)-4-(diethylamino)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5461052.png)
![4-benzyl-3-ethyl-1-{[2-(methylamino)pyridin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5461055.png)


![1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide](/img/structure/B5461073.png)
![(3aS*,6aS*)-2-ethyl-1-oxo-5-[(1-phenyl-1H-pyrazol-4-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5461081.png)
![(4R)-N,3-dimethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B5461089.png)

![17-(3-hydroxypropyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5461104.png)
![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5461116.png)
![2,4-diethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5461117.png)

![N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide](/img/structure/B5461144.png)